molecular formula C24H33ClN4O3S2 B2893088 N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride CAS No. 1216870-11-9

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride

Cat. No. B2893088
M. Wt: 525.12
InChI Key: QVVUOEQKFJUXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H33ClN4O3S2 and its molecular weight is 525.12. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Electrophysiological Activity

The compound has been studied for its potential in cardiac electrophysiology. Research has shown that certain N-substituted benzamide derivatives exhibit potent class III electrophysiological activity, indicating potential use in addressing cardiac arrhythmias. This is evidenced by a study which found comparable potency to known selective class III agents in the in vitro Purkinje fiber assay (Morgan et al., 1990).

Neuroprotective Effects

Studies have explored its neuroprotective effects, particularly against sodium nitroprusside-induced toxicity in cultured astrocytes. A specific derivative, known as T-588, demonstrated protective effects against SNP-mediated toxicity via improving mitochondrial dysfunction (Phuagphong et al., 2004).

Antiallergy Activity

The compound's derivatives have shown significant potential as antiallergy agents. N-(4-substituted-thiazolyl)oxamic acid derivatives, for instance, have demonstrated high potency in rat PCA models, indicating their potential utility in allergy treatment (Hargrave et al., 1983).

Anticancer Applications

Benzamide derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. Certain compounds in this category showed higher anticancer activities than reference drugs, suggesting their potential use in cancer treatment (Ravinaik et al., 2021).

Anti-Inflammatory and Cardiovascular Effects

Research has explored the anti-inflammatory properties of certain benzamide derivatives based on thiazole and thiazoline. Some compounds were found to have anti-inflammatory activity and no adverse effect on myocardial function, indicating potential applications in treating inflammation-related disorders (Lynch et al., 2006).

Antimicrobial Activity

The compound's derivatives have been synthesized and screened for antimicrobial activity. These new molecules showed potent activity against various pathogenic strains, suggesting their potential in antimicrobial therapy (Bikobo et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their potential as corrosion inhibitors for carbon steel, showing high inhibition efficiencies and offering stability against steel corrosion (Hu et al., 2016).

Melanoma Cytotoxicity

Research has indicated that radioiodinated N-(2-(diethylamino)ethyl)benzamides can selectively target melanotic melanoma, suggesting their potential use in melanoma therapy (Wolf et al., 2004).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S2.ClH/c1-7-27(8-2)13-14-28(24-25-21-15-17(3)18(4)16-22(21)32-24)23(29)19-9-11-20(12-10-19)33(30,31)26(5)6;/h9-12,15-16H,7-8,13-14H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVUOEQKFJUXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C(=C2)C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride

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